molecular formula C17H16N2O3 B1684145 PCI-34051 CAS No. 950762-95-5

PCI-34051

Katalognummer: B1684145
CAS-Nummer: 950762-95-5
Molekulargewicht: 296.32 g/mol
InChI-Schlüssel: AJRGHIGYPXNABY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PCI-34051 is a hydroxamic acid-based, isoform-selective inhibitor of histone deacetylase 8 (HDAC8), a class I zinc-dependent HDAC. It exhibits potent inhibition of HDAC8 with a reported Ki of 10 nM and >200-fold selectivity over other HDAC isoforms, including HDAC1, HDAC3, and HDAC6 . Unlike pan-HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA), this compound specifically targets HDAC8, making it a valuable tool for studying HDAC8-specific biological pathways and therapeutic applications .

Mechanistically, this compound inhibits both deacetylase and defatty-acylase activities of HDAC8. For instance, it reduces demyristoylation (IC₅₀ = 0.98 µM) and deacetylation (IC₅₀ = 1.15 µM) with ~10-fold greater potency than SAHA (IC₅₀ ~9.5 µM for both activities) . This dual inhibition modulates cellular processes such as epigenetic regulation, insulin signaling, and cancer cell proliferation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PCI-34051 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 4-methoxybenzyl chloride and a suitable base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

PCI-34051 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: 4-methoxybenzyl chloride and potassium carbonate in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

T-cell Lymphomas and Leukemias

  • PCI-34051 has shown selective induction of apoptosis in T-cell lymphoma cell lines, with effective concentrations (EC50) ranging from 2.4 to 4 μM. It activates a caspase-dependent pathway involving calcium mobilization and mitochondrial cytochrome c release .

Ovarian Cancer

  • In studies involving ovarian cancer cell lines with wild-type p53, this compound exhibited a greater anti-proliferative effect compared to those with mutant p53. The half-maximal inhibitory concentration (IC50) for wild-type cell lines was approximately 9.73 μM . Additionally, when combined with other HDAC inhibitors like ACY-241, it synergistically enhanced apoptosis and suppressed cell migration .

Neuroblastoma

  • In xenograft mouse models, this compound demonstrated significant anti-neuroblastoma activity without toxicity. This suggests its potential as a targeted therapy for neuroblastoma patients .

Inflammatory Diseases

Cytokine Secretion Inhibition

  • This compound effectively inhibited the secretion of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-18 (IL-18) in lipopolysaccharide-stimulated peripheral blood mononuclear cells (PBMCs). The IC50 for IL-1β secretion was found to be approximately 0.6 μM . In rheumatoid arthritis patients' PBMCs, this compound decreased IL-1β secretion by up to 90% .

Peritoneal Fibrosis

  • In animal models of high glucose-induced peritoneal fibrosis, this compound improved functional impairments and reduced fibrosis progression by suppressing epithelial-mesenchymal transition (EMT) . The treatment also restored the expression levels of acetylated cortactin, indicating its role in cellular structural integrity.

Case Studies

Study FocusFindingsImplications
T-cell Lymphoma Induced apoptosis with EC50 values of 2.4–4 μMPotential therapeutic option for T-cell malignancies
Ovarian Cancer IC50 values for wild-type p53: TOV-21G (9.73 μM), A2780 (28.31 μM)Targeted therapy for ovarian cancers with wild-type p53
Neuroblastoma Significant growth inhibition in xenograft modelsSafe alternative for neuroblastoma treatment
Inflammatory Response Reduced IL-1β secretion by 80% in stimulated PBMCsPossible treatment for inflammatory conditions like rheumatoid arthritis

Wirkmechanismus

The mechanism of action of PCI-34051 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

Potency and Selectivity

PCI-34051 is benchmarked against other HDAC inhibitors (Table 1):

Compound Target HDAC Isoform IC₅₀ (µM) Selectivity (vs. HDAC8) Key Features
This compound HDAC8 0.01 >200-fold Dual inhibitor of deacetylation and defatty-acylation
SAHA Pan-HDAC 9.5 None Non-selective, induces α-tubulin acetylation
o-ACHA HDAC8 0.01 ~200-fold Branched hydroxamic acid; antiproliferative in cancer cells
Tubastatin A HDAC6 0.076 34-fold (vs. HDAC8) HDAC6-selective; minimal HDAC8 inhibition
  • SAHA: Unlike this compound, SAHA broadly inhibits class I/II HDACs, leading to non-specific effects like histone H3 and α-tubulin hyperacetylation .
  • o-ACHA : A structural analog with comparable HDAC8 potency but distinct antiproliferative effects in cancer models .
  • Compound 3n: A tetrahydroisoquinoline-based HDAC8 inhibitor with superior cytotoxicity (EC₅₀ = 0.76 µM in SH-SY5Y cells) compared to this compound (EC₅₀ = 5.8 µM in IMR5 cells) .

Cytotoxicity and Cellular Activity

This compound and analogs show varied efficacy across cancer models:

Cell Line This compound (EC₅₀, µM) Compound 3n (EC₅₀, µM) Compound 3g (EC₅₀, µM)
SH-SY5Y 1.2 0.76 >10 (at 72 h)
IMR5 5.8 5.8 Inactive
  • Compound 3n outperforms this compound in neuroblastoma cells, likely due to improved target engagement or off-target effects .

Off-Target Effects

  • LAP3 Inhibition: Thermal proteome profiling revealed this compound inhibits leucine aminopeptidase 3 (LAP3) (IC₅₀ = 2.3 µM), an off-target effect shared with its analog BRD-3811 .
  • Neuroprotection : this compound’s neuroprotective effects in stroke models are mediated by metal chelation and antioxidant activity, independent of HDAC8 inhibition .

Limitations and Challenges

  • Narrow Selectivity at High Doses : At 10 µM, this compound inhibits HDAC1 and HDAC6, complicating interpretation of HDAC8-specific effects .
  • Off-Target Activity: LAP3 inhibition may confound results in oncology studies, necessitating careful validation with HDAC8-knockout models .

Biologische Aktivität

PCI-34051 is a selective inhibitor of histone deacetylase 8 (HDAC8), which has garnered attention for its potential therapeutic applications in cancer and inflammatory diseases. This article explores the biological activity of this compound, detailing its mechanisms of action, efficacy in various cell lines, and implications for clinical use.

This compound exhibits potent inhibition of HDAC8, with an IC50 value of approximately 10 nM , demonstrating over 200-fold selectivity against other HDAC isoforms such as HDAC1, HDAC2, HDAC3, HDAC6, and HDAC10 . The selective inhibition of HDAC8 leads to increased acetylation levels of histones and non-histone proteins, which can alter gene expression profiles associated with cell cycle regulation and apoptosis.

Key Findings:

  • HDAC8 Selectivity : this compound selectively inhibits HDAC8 without significantly affecting other isoforms at therapeutic concentrations .
  • Apoptotic Induction : In T-cell lymphoma and leukemia cell lines, this compound induces apoptosis through a caspase activation pathway involving PLCγ1 and calcium mobilization from the endoplasmic reticulum .

Efficacy in Cancer Models

Numerous studies have demonstrated the efficacy of this compound in various cancer types. Its ability to induce apoptosis and inhibit cell proliferation has been particularly noted in hematological malignancies.

Table 1: Efficacy of this compound in Cancer Cell Lines

Cell LineTypeEC50 (μM)Mechanism of Action
JurkatT-cell lymphoma2.4Caspase activation via PLCγ1
HuT78T-cell leukemia4Calcium mobilization and cytochrome c release
MCF7Breast cancer10Inhibition of SMC3 deacetylation
A2780Ovarian cancer9.73Induction of apoptosis

Impact on Gene Expression

This compound has been shown to significantly alter gene expression profiles. In MCF7 cells, treatment with this compound resulted in a dose-dependent increase in the expression of the p21 transcript, a cyclin-dependent kinase inhibitor associated with cell cycle arrest .

Gene Expression Changes:

  • Increased p21 Levels : Treatment with this compound led to a significant increase in p21 protein levels, suggesting its role in mediating cell cycle arrest.
  • Differential Regulation : Compared to control compounds, this compound regulated more genes (70 genes) at lower doses .

Inhibition of Inflammatory Cytokines

Beyond its anticancer properties, this compound also exhibits anti-inflammatory effects. It inhibits the secretion of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6 in stimulated immune cells .

Table 2: Anti-inflammatory Effects of this compound

CytokineIC50 (μM)Effect
IL-1β1Inhibition of active IL-1β processing
TNFα>1Reduced secretion in LPS-stimulated cells
IL-6>1Decreased production in inflammatory models

Case Studies and Clinical Implications

Research has indicated that this compound could be beneficial for treating conditions such as cutaneous T-cell lymphoma and psoriasis due to its dual role as an anticancer and anti-inflammatory agent .

Notable Case Studies:

  • Neuroblastoma Growth Inhibition : In vitro studies demonstrated that selective HDAC8 inhibition by this compound significantly reduced neuroblastoma growth compared to pan-HDAC inhibitors .
  • Acute Kidney Injury (AKI) : In preclinical models, this compound was effective in mitigating DNA damage associated with cisplatin-induced AKI by promoting DNA repair mechanisms .

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the isoform selectivity of PCI-34051 for HDAC8 over other HDACs?

this compound's selectivity is quantified using in vitro enzymatic assays measuring half-maximal inhibitory concentrations (IC50). For HDAC8, the IC50 is 10 nM, while selectivity ratios are determined by comparing IC50 values across isoforms: >200-fold selectivity over HDAC1/6 and >1,000-fold over HDAC2/3/10 . Structural mass spectrometry (MS) techniques, such as native MS, reveal that this compound disrupts HDAC8's interaction with Zn2+, a mechanism not observed with pan-inhibitors like SAHA .

Q. How do researchers validate HDAC8 inhibition in cellular models using this compound?

Researchers assess HDAC8 inhibition by measuring histone acetylation levels (e.g., H3K27ac via Western blot) and phenotypic outcomes like apoptosis. In ovarian cancer cells (OVCAR-3), this compound induces caspase-3 activation within 12–48 hours, with a GI50 of 6 µM . Selectivity is confirmed by comparing responses in HDAC8-expressing versus HDAC8-knockdown cells .

Q. What assays are employed to study this compound's apoptotic effects in hematologic malignancies?

Caspase-dependent apoptosis is evaluated using fluorometric caspase-3 activity assays and flow cytometry for Annexin V staining. This compound shows efficacy in T-cell leukemia models (e.g., Jurkat cells), but sensitivity varies with calcium signaling and PLCγ1 expression .

Advanced Research Questions

Q. How does this compound's binding mechanism differ structurally from pan-HDAC inhibitors like SAHA?

Hydrogen-deuterium exchange MS (HDX-MS) and molecular dynamics simulations demonstrate that PCI-34050 induces distal conformational changes in HDAC8, unlike SAHA, which binds primarily to the catalytic pocket. This compound also displaces Zn2+ from HDAC8, altering its structural dynamics . These insights guide the design of isoform-selective inhibitors.

Q. What methodologies resolve contradictions in this compound's therapeutic efficacy across disease models?

In hepatocellular carcinoma (HCC), this compound reduces tumor burden in immunocompetent mice by increasing CD8+/Treg ratios but fails in immunodeficient models, highlighting immune-dependent mechanisms . Conversely, in spinal cord injury (SCI) models, this compound does not improve functional recovery, possibly due to insufficient modulation of neuroinflammatory pathways . Comparative transcriptomics (e.g., HTS2 assays) and pathway enrichment analyses help dissect context-specific effects .

Q. How is this compound used to study epigenetic regulation of non-coding RNAs in inflammatory diseases?

In asthma models, this compound upregulates miR-381-3p, which suppresses TGF-β3-mediated ERK/PI3K-AKT signaling. Techniques include qRT-PCR for miRNA quantification, Luminex cytokine profiling, and immunohistochemistry for pathway markers (e.g., p-ERK1/2, α-SMA) .

Q. What integrative approaches identify off-target effects of this compound?

Thermal proteome profiling (TPP) in HL-60 cells reveals off-target interactions (e.g., LAP3), validated by siRNA knockdown and functional assays. Dose-range thermal stability data are analyzed using computational tools like DLPTP to prioritize candidate proteins .

Q. Key Considerations for Experimental Design

  • Dose Optimization : this compound exhibits time-dependent effects (e.g., apoptosis at 24–48 hours), requiring careful temporal analysis .
  • Model Selection : Immune-competent models are critical for studying immunomodulatory effects .
  • Off-Target Profiling : Use TPP or CRISPR screens to validate specificity, especially in non-cancer contexts .

Eigenschaften

IUPAC Name

N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRGHIGYPXNABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647187
Record name N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950762-95-5
Record name PCI-34051
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950762955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxy-1-[(4-methoxyphenyl)methyl]-1H-indole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PCI-34051
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PCI-34051
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUI52VXV61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of sodium hydroxide (0.2 g, 5 mmol) and 50% aqueous hydroxylamine (2 mL) was added 1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid methyl ester (0.32 g, 1.0 mmol) dissolved in THF/MeOH (4 mL, 1:1). After stirring 1 hr at room temperature, the solution was diluted with water (4 mL) and the volatile solvents were removed in vacuo. The solution was then neutralized to pH=7-8 with 1N HCl. The resulting precipitate was isolated by filtration to provide 1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid hydroxyamide as a white powder (0.25 g, 84% yield). 1H NMR (400 MHz, DMSO) δ 11.13 (s, 1H), 8.93 (s, 1H), 7.97 (s, 1H), 7.64 (d, 1H, J=3.2 Hz), 7.58 (d, 1H, J=8.9 Hz), 7.45 (d, 1H, J=8.3 Hz), 7.19 (d, 2H, J=8.3 Hz), 6.87 (d, 2H, J=8.3 Hz), 6.52 (d, 1H, J=3.2 Hz), 5.38 (s, 2H), 3.70 (s, 3H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid methyl ester
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of sodium hydroxide (0.2 g, 5 mmol) and 50% aqueous hydroxyl amine (2 mL) was added 1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid methyl ester (0.32 g, 1.0 mmol) dissolved in THF/MeOH (4 mL, 1:1). After stirring 1 hr at room temperature, the solution was diluted with water (4 mL) and the volatile solvents were removed in vacuo. The solution was then neutralized to pH=7-8 with 1N HCl. The resulting precipitate was isolated by filtration to provide 1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid hydroxyamide as a white powder (0.25 g, 84% yield). 1H NMR (400 MHz, DMSO) δ 11.13 (s, 1H), 8.93 (s, 1H), 7.97 (s, 1H), 7.64 (d, 1H, J=3.2 Hz), 7.58 (d, 1H, J=8.9 Hz), 7.45 (d, 1H, J=8.3 Hz), 7.19 (d, 2H, J=8.3 Hz), 6.87 (d, 2H, J=8.3 Hz), 6.52 (d, 1H, J=3.2 Hz), 5.38 (s, 2H), 3.70 (s, 3H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
1-(4-methoxy-phenylmethyl)-1H-indole-6-carboxylic acid methyl ester
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PCI-34051
Reactant of Route 2
Reactant of Route 2
PCI-34051
Reactant of Route 3
PCI-34051
Reactant of Route 4
PCI-34051
Reactant of Route 5
Reactant of Route 5
PCI-34051
Reactant of Route 6
Reactant of Route 6
PCI-34051

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.